Épifluorhydrine

Vue d'ensemble

Description

It is a clear, colorless liquid with a boiling point of 85-86°C and a density of 1.067 g/mL at 25°C . This compound is highly reactive due to the presence of both an epoxide ring and a fluorine atom, making it a valuable intermediate in various chemical syntheses.

Applications De Recherche Scientifique

Epifluorohydrin has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: Epifluorohydrin derivatives are used in the development of bioactive molecules and enzyme inhibitors.

Medicine: It is employed in the synthesis of fluorinated drugs and diagnostic agents.

Industry: Epifluorohydrin is used in the production of specialty polymers, surfactants, and agrochemicals.

Mécanisme D'action

Target of Action

Epifluorohydrin, also known as 1,2-Epoxy-3-fluoropropane , is a chemical compound used in various applications.

Mode of Action

Epifluorohydrin is a halogenated epoxide . Epoxides are highly reactive and can polymerize in the presence of catalysts or when heated . They can react with acids, bases, and oxidizing and reducing agents . The mode of action of Epifluorohydrin is likely related to its reactivity as an epoxide .

Biochemical Pathways

Given its reactivity, it may interact with various biochemical pathways, potentially leading to a variety of downstream effects .

Action Environment

Epifluorohydrin is highly flammable and water-soluble . It reacts, possibly violently, with water in the presence of acid and other catalysts . The chlorinated derivative has been shown to be incompatible with aniline, strong oxidizers, sulfuric acid, isopropylamine, zinc, aluminum, iron, etc . Therefore, the environment in which Epifluorohydrin is used or stored can significantly influence its action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Epifluorohydrin plays a significant role in biochemical reactions due to its highly reactive epoxide group. It interacts with various enzymes, proteins, and other biomolecules. For instance, epifluorohydrin can react with nucleophiles such as amino acids, peptides, and proteins, leading to the formation of covalent bonds. This reactivity is utilized in the synthesis of complex organic molecules and in modifying biomolecules for research purposes .

Cellular Effects

Epifluorohydrin affects various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes, potentially leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to epifluorohydrin can result in oxidative stress, organelle damage, and apoptosis in single cells . These effects are due to its ability to form covalent bonds with cellular components, disrupting normal cellular functions.

Molecular Mechanism

The molecular mechanism of epifluorohydrin involves its interaction with biomolecules through its epoxide group. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Epifluorohydrin can also cause changes in gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epifluorohydrin can change over time due to its stability and degradation. Epifluorohydrin is relatively stable under controlled conditions but can degrade when exposed to heat, light, or reactive chemicals. Long-term exposure to epifluorohydrin in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including sustained oxidative stress and chronic inflammation .

Dosage Effects in Animal Models

The effects of epifluorohydrin vary with different dosages in animal models. At low doses, epifluorohydrin may cause mild cellular stress and transient changes in cellular metabolism. At high doses, it can lead to significant toxic effects, including organ damage, severe oxidative stress, and apoptosis. These dose-dependent effects are critical for determining safe exposure levels and understanding the compound’s toxicity profile .

Metabolic Pathways

Epifluorohydrin is involved in various metabolic pathways, primarily through its interaction with enzymes that metabolize epoxides. It can be metabolized by epoxide hydrolases, which convert it into less reactive diols. This metabolic conversion is essential for detoxifying epifluorohydrin and preventing its accumulation in tissues. The compound’s effects on metabolic flux and metabolite levels are also significant, as it can alter the balance of metabolic pathways .

Transport and Distribution

Within cells and tissues, epifluorohydrin is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its lipophilicity and reactivity, which determine its ability to penetrate cell membranes and reach specific cellular compartments .

Subcellular Localization

Epifluorohydrin’s subcellular localization is determined by its interactions with cellular components and its chemical properties. It can localize to various organelles, including the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. Targeting signals and post-translational modifications may also play a role in directing epifluorohydrin to specific subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Epifluorohydrin can be synthesized from epichlorohydrin through a halogen exchange reaction. In this process, epichlorohydrin is reacted with potassium fluoride in the presence of a solvent such as dimethylformamide at elevated temperatures (around 85°C). The reaction yields epifluorohydrin and potassium chloride as a byproduct .

Industrial Production Methods: Industrial production of epifluorohydrin follows a similar synthetic route, utilizing large-scale reactors and optimized conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient conversion and minimize side reactions.

Analyse Des Réactions Chimiques

Types of Reactions: Epifluorohydrin undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of fluorinated alcohols, amines, and thiols.

Oxidation: Epifluorohydrin can be oxidized to form fluorinated diols or carboxylic acids.

Reduction: Reduction of epifluorohydrin can yield fluorinated alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

Nucleophilic Substitution: Fluorinated alcohols, amines, and thiols.

Oxidation: Fluorinated diols and carboxylic acids.

Reduction: Fluorinated alcohols.

Comparaison Avec Des Composés Similaires

Epichlorohydrin: Similar in structure but contains a chlorine atom instead of fluorine. It is less reactive and has different chemical properties.

Epibromohydrin: Contains a bromine atom instead of fluorine. It is more reactive than epichlorohydrin but less so than epifluorohydrin.

Glycidyl Fluoride: Another fluorinated epoxide, but with different reactivity and applications.

Uniqueness of Epifluorohydrin: Epifluorohydrin’s unique combination of an epoxide ring and a fluorine atom makes it highly reactive and versatile in chemical synthesis. Its ability to form stable covalent bonds with nucleophiles and its enhanced stability due to the fluorine atom make it a valuable compound in various scientific and industrial applications .

Propriétés

IUPAC Name |

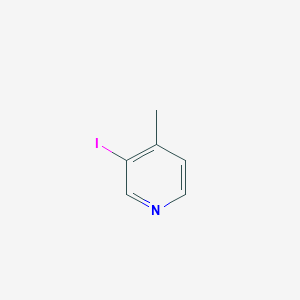

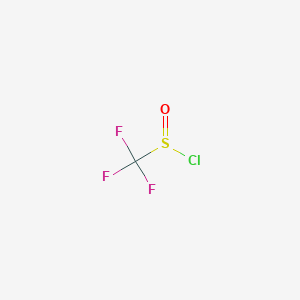

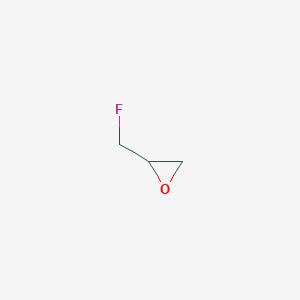

2-(fluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c4-1-3-2-5-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFAHDAXIUURLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025244 | |

| Record name | 1,2-Epoxy-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Epifluorohydrin is a clear colorless liquid. (NTP, 1992) | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

185 to 187 °F at 760 mmHg (NTP, 1992) | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

40 °F (NTP, 1992) | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.09 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

503-09-3 | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epifluorohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxy-3-fluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epifluorohydrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epifluorohydrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Epoxy-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxy-3-fluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXY-3-FLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZZ4ROH5IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of epifluorohydrin?

A1: Epifluorohydrin has a molecular formula of C3H5FO and a molecular weight of 92.07 g/mol.

Q2: What are the key spectroscopic features of epifluorohydrin?

A: Epifluorohydrin displays characteristic peaks in infrared (IR) and Raman spectra. Studies show that the number of bands disappearing upon annealing a solid sample suggests a single conformation in the crystalline state. [] Furthermore, analysis of 1H and 19F nuclear magnetic resonance (NMR) spectra provides valuable information about the predominant rotational isomers and their conformations in different solvents. [, , , ] Temperature-dependent Fourier-transform infrared (FT-IR) spectroscopy, coupled with ab initio calculations, further elucidates the conformational stability of epifluorohydrin. []

Q3: How many conformations does epifluorohydrin exhibit, and how do they influence its properties?

A: Epifluorohydrin exists in three stable conformations: cis and two non-equivalent gauche conformers. Evidence for these conformations comes from the observation of spectral triplets in IR and Raman spectra of the liquid and gaseous phases. [] The relative populations of these conformers influence the compound's optical rotation, which has been studied both in the vapor phase and in various solvents. []

Q4: How does solvation affect the optical rotation of epifluorohydrin?

A: Solution-phase studies reveal that the optical rotation of epifluorohydrin is significantly influenced by the nature of the solvent. [] This sensitivity to the solvent environment arises from the interplay between the different conformations adopted by the molecule and the specific interactions it forms with surrounding solvent molecules.

Q5: What computational methods have been used to study the structure and properties of epifluorohydrin?

A: Density functional theory (DFT) calculations have been instrumental in elucidating the structural and electronic factors responsible for the observed optical rotation of epifluorohydrin. [] These calculations provide insights into the relative energies of the different conformations and their individual contributions to the overall chiroptical properties.

Q6: How does epifluorohydrin react with boron atoms in the gas phase?

A: Gas-phase kinetic studies have shown that epifluorohydrin reacts with boron atoms with a rate constant of 7.7 x 10-11 cm3 molecule-1 s-1 at 300 K. [] MNDO calculations suggest that the reaction proceeds through the formation of a bound complex between boron and the oxygen atom of the epoxide ring.

Q7: How can epifluorohydrin be used in the synthesis of PET radiotracers?

A: Epifluorohydrin, specifically its 18F-labeled isotopologue ([18F]epifluorohydrin), serves as a versatile synthon for introducing the 3-[18F]fluoro-2-hydroxypropyl moiety into PET radiotracers. [, , ] This approach has been successfully applied in the synthesis of [18F]fluoromisonidazole ([18F]FMISO), a radiotracer used for imaging hypoxic cells in tumors and ischemic tissues. [, ]

Q8: What role does epifluorohydrin play in the study of surface reactivity?

A: Epifluorohydrin is employed to investigate the reactivity of epoxy functionalities with surfaces, a crucial aspect of adhesion science. [] Studies using plasma-polymerized surfaces with gradients in carboxylic acid group concentration have demonstrated that the level of epifluorohydrin chemisorption depends significantly on the carboxylic acid content. []

Q9: How does epifluorohydrin interact with halohydrin dehalogenases?

A: Epifluorohydrin can be transformed by halohydrin dehalogenases. [] While specific details of these transformations are not provided in the abstracts, this interaction highlights the potential for enzymatic degradation of epifluorohydrin.

Q10: What is the significance of epifluorohydrin's interaction with a chiral vanadyl salen complex?

A: Studies employing EPR, ENDOR, HYSCORE, and DFT have investigated the chiral interaction between epifluorohydrin and a chiral vanadyl salen complex. [] The observed enantiomer discrimination of epifluorohydrin by the complex arises from a delicate balance of H-bonding, steric effects, and electrostatic interactions. This work highlights the potential for utilizing chiral metal complexes in enantioselective catalysis involving epifluorohydrin.

Q11: How is epifluorohydrin degraded by Xanthobacter strain Py2?

A: Xanthobacter strain Py2, when grown on propylene, expresses enzymes capable of degrading epifluorohydrin. [] This degradation process does not involve alkene monooxygenase, as indicated by the lack of inhibition by propyne. Instead, epifluorohydrin interacts with an epoxidase enzyme, ultimately leading to the formation of chloroacetone, which is further metabolized by the bacterium.

Q12: What is the relative rate of degradation for different epihalohydrins by Xanthobacter strain Py2?

A: The degradation rate of epoxides by Xanthobacter strain Py2 follows the order: propylene oxide > epifluorohydrin > epichlorohydrin > epibromohydrin. [] This trend suggests that the nature of the halogen substituent influences the substrate specificity and activity of the bacterial degradative enzymes.

Q13: How can trace concentrations of epifluorohydrin in water be analyzed?

A: Aqueous-phase aminolysis coupled with solid-phase extraction, silylation, and gas chromatography-mass spectrometry (GC-MS) provides a sensitive method for analyzing trace levels of epifluorohydrin in water. [] This technique achieves detection limits in the range of 5-10 ng/L.

Q14: What are the potential environmental concerns associated with epifluorohydrin?

A: While the provided abstracts do not directly address the environmental impact of epifluorohydrin, its use in various chemical processes and potential release into the environment necessitate careful consideration of its ecotoxicological effects. [, ] Implementing appropriate waste management and recycling strategies is crucial to mitigate any negative environmental consequences. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)